6-Methoxy-3,3a,4,5-tetrahydro-2H-indole 6-Methoxy-3,3a,4,5-tetrahydro-2H-indole
Brand Name: Vulcanchem
CAS No.: 59601-27-3
VCID: VC8281927
InChI: InChI=1S/C9H13NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h6-7H,2-5H2,1H3
SMILES: COC1=CC2=NCCC2CC1
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol

6-Methoxy-3,3a,4,5-tetrahydro-2H-indole

CAS No.: 59601-27-3

Cat. No.: VC8281927

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-3,3a,4,5-tetrahydro-2H-indole - 59601-27-3

Specification

CAS No. 59601-27-3
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name 6-methoxy-3,3a,4,5-tetrahydro-2H-indole
Standard InChI InChI=1S/C9H13NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h6-7H,2-5H2,1H3
Standard InChI Key BLXSQPBEXCQPGU-UHFFFAOYSA-N
SMILES COC1=CC2=NCCC2CC1
Canonical SMILES COC1=CC2=NCCC2CC1

Introduction

Chemical Identification and Structural Elucidation

Molecular Framework and Nomenclature

6-Methoxy-3,3a,4,5-tetrahydro-2H-indole belongs to the class of tetrahydroindoles, which are partially saturated derivatives of indole. The IUPAC name specifies the methoxy substitution at the 6-position and the saturation across the 3,3a,4,5 positions. The SMILES notation (COC1=CC2=NCCC2CC1) confirms the methoxy group (-OCH₃) attached to the aromatic ring and the tetrahydrofused pyrrole ring system .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number59601-27-3
Molecular FormulaC₉H₁₃NO
Molecular Weight151.21 g/mol
SMILESCOC1=CC2=NCCC2CC1
SynonymsNone reported

Physicochemical Properties

Limited experimental data are available for this compound, but computational predictions provide insights into its behavior. The topological polar surface area (TPSA) of 21.59 Ų suggests moderate polarity, while a LogP value of 1.77 indicates moderate lipophilicity, favorable for membrane permeability in drug design . The absence of hydrogen bond donors and presence of two acceptors further influence its solubility and interaction with biological targets.

Table 2: Computational Chemistry Data

ParameterValue
TPSA21.59 Ų
LogP1.77
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0
Rotatable Bonds1

Synthetic Methodologies

Current Approaches and Challenges

While no direct synthetic routes for 6-Methoxy-3,3a,4,5-tetrahydro-2H-indole are documented in the provided sources, analogous strategies for tetrahydroindole derivatives offer guidance. A notable method involves cyclization reactions of thioamide precursors or metal-free couplings, as demonstrated in the synthesis of thieno[2,3-b]indole derivatives . For example, 1,2-diaza-1,3-dienes and indoline-2-thiones undergo [4+1] annulation under mild conditions to form fused heterocycles, suggesting adaptability for synthesizing methoxy-substituted variants .

Applications and Biological Relevance

Pharmaceutical Intermediates

Tetrahydroindoles are pivotal in drug discovery due to their structural similarity to bioactive alkaloids. The methoxy group in 6-Methoxy-3,3a,4,5-tetrahydro-2H-indole may enhance binding affinity to serotonin or dopamine receptors, analogous to known antipsychotic agents. Computational models predict favorable drug-likeness parameters (TPSA < 60 Ų, LogP < 5), aligning with Lipinski’s rules for oral bioavailability .

Material Science Applications

The conjugated π-system and heteroatom-rich structure make this compound a candidate for organic semiconductors or light-emitting diodes (OLEDs). Its moderate LogP suggests compatibility with solution-processing techniques, critical for thin-film device fabrication.

Hazard StatementPrecautionary Measure
H302Avoid ingestion; use PPE
H315/H319Wear gloves and eye protection
H335Ensure adequate ventilation

Future Directions and Research Gaps

Unresolved Challenges

  • Synthetic Scalability: Existing methods for related tetrahydroindoles require optimization for large-scale production.

  • Biological Profiling: In vitro and in vivo studies are needed to validate hypothesized receptor interactions.

  • Material Characterization: Optical and electronic properties remain unmeasured, limiting applications in device engineering.

Interdisciplinary Opportunities

Collaborations between synthetic chemists and computational modelers could accelerate property prediction, while partnerships with pharmacologists may uncover therapeutic potential.

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